1-ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)-1H-pyrazol-4-amine

Drug design ADME prediction Agrochemical discovery

Researchers optimizing antifungal leads require precisely substituted heterocyclic scaffolds where single-atom changes alter bioactivity >10-fold. This compound provides a defined N1-ethyl reference (cLogP 1.84)-intermediate between unsubstituted (1.12) and 3,5-dimethyl (2.31) analogs-enabling systematic lipophilicity-activity mapping without confounding steric effects. • Free 4-amine handle for amide library generation (yields 41-72%) • MW 209.27, 4 rotatable bonds, Tice-compliant agrochemical lead-likeness • ≥95% purity; global shipping available.

Molecular Formula C8H11N5S
Molecular Weight 209.27 g/mol
Cat. No. B13241181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)-1H-pyrazol-4-amine
Molecular FormulaC8H11N5S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NCC2=CSN=N2
InChIInChI=1S/C8H11N5S/c1-2-13-5-7(4-10-13)9-3-8-6-14-12-11-8/h4-6,9H,2-3H2,1H3
InChIKeyDWTXMXRZVZSSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)-1H-pyrazol-4-amine: Core Identity and Structural Class


1-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1157058-43-9, molecular formula C8H11N5S, molecular weight 209.27 g/mol) is a hybrid heterocyclic building block that incorporates a 1-ethylpyrazole ring connected via a secondary amine linker to a 4-methyl-1,2,3-thiadiazole moiety . The compound belongs to the broader class of 1,2,3-thiadiazole–pyrazole conjugates, a privileged scaffold with documented broad-spectrum bioactivity including antifungal, insecticidal, antiviral, and anticancer effects [1]. Its structural architecture—an N-ethyl substituent on pyrazole N1 combined with a free secondary amine at position 4 linked through a methylene bridge to the 1,2,3-thiadiazole—differentiates it from unsubstituted or dimethyl-substituted analogs in terms of lipophilicity, H-bond donor/acceptor profile, and metabolic reactivity .

Probe Type
N1-ethyl pyrazole–thiadiazole hybrid for SAR exploration
Selection Logic
Intermediate lipophilicity (cLogP ~1.84) between unsubstituted and dimethyl analogs
Use Context
Free secondary amine enables downstream library synthesis and derivatization

Scientific Risks of Generic Substitution with Closest Analogs in Procurement


Purchasing a structurally adjacent analog—such as 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1863115-39-2) or 3,5-dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1872139-58-6)—without experimental validation introduces quantifiable risk in biological screening campaigns. The N-ethyl substituent on pyrazole N1 directly influences lipophilicity (cLogP 1.84 vs. 1.12 for the unsubstituted analog), modulating membrane permeability, protein binding, and metabolic stability . In hybrid 1,2,3-thiadiazole–pyrazole structures, the SAR is non-linear: single-atom substitutions at the pyrazole N1 can alter in vitro antifungal EC50 values by >10-fold, as demonstrated in the cylopentapyrazole series where ring-substitution modifications shifted activity against Botrytis cinerea from inactive (EC50 >100 µg/mL) to fully inhibitory (EC50 6.37 µg/mL for lead combination 1a+2b) [1]. Additionally, regioisomeric replacement of 1,2,3-thiadiazole with 1,3,4-thiadiazole alters hydrogen-bond geometry and electronic distribution, potentially redirecting target engagement profiles from CYP51 inhibition to unrelated pathways [2]. These quantitative sensitivity patterns make the targeted procurement of 1-ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)-1H-pyrazol-4-amine a rational decision when the research goal involves structure–activity exploration of N1-substituted pyrazole–thiadiazole hybrids for agrochemical or pharmaceutical lead optimization.

Attribute
This Compound
Closest Analogs
N1 Substituent
N-ethyl (cLogP +0.72 vs. unsubstituted)
Unsubstituted or 3,5-dimethyl; alters permeability ranking
Amine Handle
Free 4-NH with two open adjacent carbons
Regioisomeric 3-amine or sterically blocked 3,5-dimethyl analog
Thiadiazole Isomer
1,2,3-thiadiazole (heme-iron coordination geometry)
1,3,4-thiadiazole regioisomer may redirect target engagement

Quantitative Differentiation Evidence Against Closest Analogs


N1-Ethyl Substitution Increases Lipophilicity vs. Unsubstituted Parent Core

The N-ethyl group on the pyrazole ring of the target compound confers a calculated cLogP of 1.84, compared to 1.12 for the unsubstituted analog 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1863115-39-2), representing a +0.72 log unit increase in predicted lipophilicity . This exceeds the commonly cited 0.5 log unit threshold deemed meaningful for altering membrane permeability coefficients in both agrochemical and pharmaceutical contexts [1]. The 3,5-dimethyl analog (CAS 1872139-58-6) achieves cLogP 2.31, placing the target compound at an intermediate lipophilicity that may balance bioavailability with reduced non-specific protein binding relative to dimethyl-substituted variants .

Lipophilicity Shift
Class-level inference
cLogP 1.84 vs. 1.12 (unsubstituted)
+0.72 log units; exceeds 0.5 threshold for membrane permeability context
Incremental lipophilicity point for SAR exploration
ACD/Labs fragment-based prediction
Drug design ADME prediction Agrochemical discovery

Molecular Weight Positioned Within Optimal Agrochemical Lead-Likeness Window

The target compound possesses a molecular weight of 209.27 g/mol and a molecular formula of C8H11N5S, placing it well within the optimal agrochemical property window (MW 200–500 g/mol, cLogP 0–5) . By contrast, the most active antifungal agents in the cylopentapyrazole–1,2,3-thiadiazole series (compounds 1a and 2b) carry molecular weights that are not publicly disclosed but structurally incorporate a cyclopentapyrazole fused ring system—adding a cyclopentene ring—which inherently increases MW beyond the target compound's value [1]. Within the broader class of bioactive 1,2,3-thiadiazole–pyrazole hybrids, molecular weights typically range from 195 to 510 g/mol; the target compound occupies a rare low-MW, high-N:S ratio (5:1) niche that maximizes hydrogen-bonding capacity per unit mass .

Molecular Weight
Cross-study comparable
209.27 g/mol; N:S ratio 5:1
At least 40–240 g/mol lower than fused-ring or bis-amide analogs
Lightweight scaffold supports phloem mobility and ligand efficiency
Comparator ranges from patent and journal tables
Physicochemical profiling Agrochemical design Lead optimization

1,2,3-Thiadiazole–Pyrazole Scaffold Class Demonstrates Broad-Spectrum Antifungal Activity

The 1,2,3-thiadiazole–pyrazole hybrid scaffold class to which the target compound belongs has produced potent antifungal leads: the cylopentapyrazole–1,2,3-thiadiazole combination 1a+2b achieved an EC50 of 6.37 µg/mL against Botrytis cinerea AHU 9424 and 13.85 µg/mL against Fusarium culmorum, with 100% growth inhibition at higher doses [1]. The unsubstituted 1,2,3-thiadiazole–pyrazole amine scaffold (to which CAS 1863115-39-2 belongs) yielded compounds with moderate anti-TMV (tobacco mosaic virus) activity and plant growth regulatory effects when derivatized as acetanilide or morpholine conjugates [2]. No head-to-head antifungal data are available for the target compound, 1-ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)-1H-pyrazol-4-amine, against its closest unsubstituted analog. However, class-level SAR indicates that N1-alkylation of the pyrazole ring in 1,2,3-thiadiazole-containing hybrids modulates antifungal potency through lipophilicity-driven membrane partitioning and target-site accessibility [3].

Antifungal Class Activity
Class-level inference
EC50 6.37 µg/mL (B. cinerea) for related 1,2,3-thiadiazole–pyrazole hybrid
No direct EC50 data for target compound
Benchmark floor for antifungal screening expectations
Supports dissection of N1-alkylation contribution
Antifungal screening Agrochemical research Plant disease control

Secondary Amine Handle Enables Downstream Derivatization vs. Blocked Analogs

The target compound incorporates a chemically reactive secondary amine (–NH–) at the pyrazole 4-position bridging the pyrazole and thiadiazole rings via a methylene spacer. This NH group provides a site for acylation, sulfonylation, reductive amination, or urea/thiourea formation . The regioisomeric analog 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine (pyrazol-3-amine variant) presents the amino group at a different ring position with altered nucleophilicity and steric environment, while 3,5-dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine bears the same 4-amine but has both adjacent positions blocked by methyl groups, restricting electrophilic aromatic substitution chemistry [1]. Patent literature (CN105037346A) demonstrates that the 4-amino pyrazole intermediate is a critical precursor for constructing pyrazole bis-amide libraries containing 1,2,3-thiadiazole, with amide coupling yields reported between 41% and 72% for N-ethyl-substituted variants [2].

Derivatization Handle
Cross-study comparable
Free 4-NH; 2 unblocked adjacent carbons vs. 0 for 3,5-dimethyl analog
Amide coupling yields 41–72% reported for related 4-aminopyrazoles
Larger derivatizable chemical space per unit of compound
EDC/HOBt-mediated coupling context
Synthetic chemistry Medicinal chemistry Lead derivatization

High N:S Heteroatom Ratio Enhances Target-Engagement Versatility in Docking Models

The target compound has an N:S heteroatom ratio of 5:1 (five nitrogen atoms, one sulfur atom), with four hydrogen-bond acceptors (three pyrazole/thiadiazole ring nitrogens plus the amine NH lone pair) and one H-bond donor (amine NH) . Molecular docking studies of cyclopentapyrazole–1,2,3-thiadiazole hybrids into the CYP51 active site of Fusarium moniliforme (PDB ID: 6CR2) revealed that the 1,2,3-thiadiazole ring nitrogen atoms form critical coordination interactions with the heme iron, while the pyrazole ring engages in π–π stacking and H-bonding with active-site residues [1]. The target compound's free amine linker adds an additional H-bond donor/acceptor pair compared to direct pyrazole–thiadiazole C-linked analogs such as 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1216119-76-4), which lacks the methylene amine bridge and presents a different H-bond geometry .

H-Bond Pharmacophore
Class-level inference
1 donor, 4 acceptors; 4 rotatable bonds vs. 1 for rigid analog
CYP51 docking suggests induced-fit adaptation potential
Conformational flexibility may alter binding pose and selectivity
AutoDock Vina; F. moniliforme CYP51 model
Molecular docking Target engagement CYP51 inhibition

Defined Application Scenarios from Quantitative Differentiation Evidence


SAR Probe for N1-Alkylation Effects on Antifungal Potency

Researchers developing fungicidal leads against Botrytis cinerea or Fusarium culmorum can use the target compound as a defined N1-ethyl reference point in SAR studies. The cyclopentapyrazole–1,2,3-thiadiazole series demonstrates that scaffold modifications can shift EC50 values from >100 µg/mL (inactive) to 6.37 µg/mL (fully inhibitory) [1]. The target compound, with its cLogP of 1.84 (intermediate between the unsubstituted analog at 1.12 and the 3,5-dimethyl analog at 2.31) , allows systematic investigation of how incremental lipophilicity changes at pyrazole N1 translate into antifungal potency—without the confounding steric effects introduced by 3,5-dimethyl substitution. The free 4-amine handle further enables amide library generation (yields 41–72% for structurally related intermediates) [2] to explore acyl-group SAR while holding the core N1-ethyl–thiadiazole architecture constant.

Low-Molecular-Weight Starting Point for Phloem-Mobile Agrochemical Leads

With a molecular weight of 209.27 g/mol and only four rotatable bonds, the target compound is substantially lighter than most bis-amide or fused-ring 1,2,3-thiadiazole–pyrazole hybrids (MW typically 300–510 g/mol) [1]. This low MW and moderate lipophilicity (cLogP 1.84) place it within the Tice criteria for agrochemical lead-likeness (MW 200–500, cLogP 0–5) . The compound can serve as a minimalist core scaffold for stepwise functionalization to map the MW/cLogP/bioactivity landscape in plant disease control applications. The 1,2,3-thiadiazole moiety has precedent for plant activator activity and systemic acquired resistance induction, as demonstrated with the commercial fungicide tiadinil [2], while the N-ethyl pyrazole component differentiates the compound from tiadinil's 1,2,3-thiadiazole-5-carboxamide architecture—offering a distinct chemical series for resistance management strategies.

Kinase or CYP51 Probe for Computational Docking with Defined H-Bond Geometry

The target compound presents a well-defined H-bond pharmacophore (1 donor, 4 acceptors) with four rotatable bonds, allowing conformational sampling for induced-fit docking studies [1]. The validated CYP51 homology model from Fusarium moniliforme (PDB: 6CR2) used for docking 1,2,3-thiadiazole–pyrazole hybrids establishes the target compound as a computationally tractable probe for assessing the contribution of the methylene amine linker to heme coordination geometry versus directly C-linked pyrazole–thiadiazole analogs . The single N-H donor at the amine linker may form a unique H-bond with active-site residues (e.g., Tyr or Ser in CYP51) that is absent in the rigid 5-(1-ethyl-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine comparator, potentially altering binding pose and selectivity profiles.

Intermediate for Parallel Library Synthesis of 4-Amidopyrazole Conjugates

The 4-amino group of the target compound can be directly acylated, sulfonylated, or converted to urea/thiourea derivatives using protocols established for related 4-aminopyrazole intermediates [1]. Patent CN105037346A reports successful EDC/HOBt-mediated amide bond formation between 4-aminopyrazole intermediates (with N-ethyl substitution) and 1,2,3-thiadiazole-5-carboxylic acid derivatives in yields ranging from 41% to 72% . The target compound uniquely combines the 4-amine derivatization handle with an N1-ethyl substituent and two free adjacent pyrazole carbons—a constellation unavailable from any single closest analog: the unsubstituted parent lacks the N-ethyl group (altering amide coupling reactivity due to electronic effects), while the 3,5-dimethyl analog blocks electrophilic substitution chemistry at adjacent positions [2]. This makes the target compound the optimal single-compound purchase for generating maximum chemical diversity from one precursor.

Application
Selection Property
Validation Focus
Antifungal SAR probe
Defined N1-ethyl reference point; intermediate lipophilicity
EC50 shift mapping against B. cinerea or F. culmorum
Phloem-mobile lead scaffold
Low MW (209 g/mol); Tice criteria fit
Translocation and systemic acquired resistance induction
CYP51 docking probe
4 rotatable bonds; 1-donor/4-acceptor H-bond geometry
Induced-fit binding pose and heme coordination context
Parallel library intermediate
Free 4-amine + two open adjacent carbons
Amide/sulfonyl/urea library yield and scope
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